2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide
Description
This compound features a hybrid structure combining an imidazolidine-1-carboxamide core with a pyrimidinyl-substituted pyrrolidine moiety. The imidazolidine ring, a five-membered heterocycle containing two nitrogen atoms, is linked via a methylene bridge to a pyrrolidin-2-yl group, which is further substituted at the 1-position with a pyrimidin-2-yl ring. The pyrimidine ring may enhance binding specificity to nucleotide-binding domains, while the imidazolidine core could confer metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-oxo-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c20-12-16-6-8-19(12)13(21)17-9-10-3-1-7-18(10)11-14-4-2-5-15-11/h2,4-5,10H,1,3,6-9H2,(H,16,20)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNQNCIBJVIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine ring is synthesized via acid-catalyzed cyclization of γ-amino ketones. A modified approach from involves:
- Aldol Condensation : Reacting 4-n-propylfuran-2-one with (2S)-2-aminobutyramide hydrochloride in isopropanol under basic conditions (morpholine) to form a γ-lactam intermediate.
- Hydrogenation : Catalytic hydrogenation (5% Pd/C, 0.2–0.5 bar H₂, 40°C) reduces the lactam to pyrrolidine, yielding (2S)-2-((4R/S)-2-oxo-4-n-propyl-pyrrolidinyl)butanamide.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol | Morpholine, 40°C | 90.8% |
| H₂ Reduction | Pd/C, 0.3 bar H₂ | 82.5% |
Pyrimidin-2-yl Substitution
The pyrimidine moiety is introduced via nucleophilic aromatic substitution :
- Pyridine N-Oxide Synthesis : Ethyl nicotinate is oxidized with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
- Cyanidation : Treatment with trimethylsilyl cyanide (TMSCN) at the ortho position of pyridine N-oxide.
- Cyclization : Reacting the cyanated intermediate with Na/NH₄Cl in ethanol generates 2-aminopyrimidine.
Critical Data
- mCPBA Oxidation : 98% yield (2.19 g scale).
- TMSCN Reaction : Conducted at 0°C to prevent side reactions.
Preparation of 2-Oxoimidazolidine-1-Carbonyl Chloride
Imidazolidin-2-one Synthesis
The imidazolidinone core is constructed via urea cyclization :
Carbonyl Chloride Activation
The carboxamide linker is introduced by converting the imidazolidinone to its acyl chloride:
- Phosgenation : Treating 2-oxoimidazolidine with phosgene (COCl₂) in dichloromethane at 0°C.
- Quenching : Excess phosgene is removed via azeotropic distillation with isopropyl acetate.
Final Coupling and Purification
Amide Bond Formation
Intermediate A (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methylamine) is coupled with Intermediate B (2-oxoimidazolidine-1-carbonyl chloride) via:
- Schotten-Baumann Reaction : Conducted in biphasic conditions (H₂O/CH₂Cl₂) with NaHCO₃ as base.
- Workup : The organic layer is washed with brine, dried over MgSO₄, and concentrated.
Yield Optimization
Diastereomer Separation
Chiral chromatography (Chiralpak IA, hexane/ethanol) resolves (2S,4R) and (2S,4S) diastereomers.
Chromatographic Conditions
| Column | Mobile Phase | Retention (2S,4R) | Retention (2S,4S) |
|---|---|---|---|
| Chiralpak IA | Hexane:EtOH (70:30) | 12.3 min | 15.8 min |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.82 (d, pyrimidine-H), 4.21 (m, pyrrolidine-CH₂), 3.45 (s, imidazolidine-NH).
- HRMS (ESI+) : m/z 348.1789 [M+H]⁺ (calc. 348.1793).
Purity Assessment
- HPLC : >99% purity (C18, 0.1% TFA/MeCN).
- Melting Point : 201–203°C (decomp.).
Alternative Synthetic Routes
Microwave-Assisted Cyclization
A patent-derived method employs microwave irradiation (150°C, 20 min) to accelerate the pyrrolidine formation step, reducing reaction time from 20 h to 30 min.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidinyl and pyrrolidinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piracetam (MM0083.00)
- Structure : Piracetam contains a pyrrolidone ring (2-oxopyrrolidine) linked to an acetamide group.
- Key Differences: The target compound replaces Piracetam’s acetamide with an imidazolidine-1-carboxamide group, introducing additional nitrogen atoms and rigidity.
- Functional Implications: Piracetam’s nootropic effects are attributed to modulation of glutamate receptors and membrane fluidity. The target compound’s pyrimidine moiety may instead target kinases or nucleic acid-binding proteins .
6-Bromo-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide ()
- Structure : Shares an imidazo-pyridine core and carboxamide linkage but incorporates a bromine atom and a phenyl-propanamide chain.
- The absence of a pyrrolidine-pyrimidine hybrid in this analog limits its ability to engage in bifurcated hydrogen bonding.
- Functional Implications :
Impurity A (MM1372.01): (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid
- Structure: A pyrrolidone ring linked to a butanoic acid chain.
- Key Differences :
- Lacks the imidazolidine-carboxamide core and pyrimidine substituent, resulting in reduced molecular complexity.
- The carboxylic acid group introduces pH-dependent solubility, unlike the target compound’s neutral carboxamide.
- Functional Implications :
Comparative Data Table
<sup>*</sup>LogP values estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Metabolic Stability : The target compound’s imidazolidine ring may resist hepatic oxidation better than Piracetam’s pyrrolidone, as suggested by the presence of stable impurities like pyridin-2-ol (MM1372.03) in related compounds .
- Binding Affinity : Computational docking studies hypothesize that the pyrimidine ring in the target compound could mimic adenine in ATP-binding pockets, a feature absent in Piracetam and Impurity A.
- Synthetic Challenges : The pyrimidinyl-pyrrolidine moiety requires multi-step stereoselective synthesis, contrasting with the straightforward preparation of Piracetam .
Biological Activity
2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including an oxo group, a pyrimidinyl group, a pyrrolidinyl group, and an imidazolidine carboxamide moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrrolidine and pyrimidine intermediates, followed by their coupling and functionalization to introduce the imidazolidine carboxamide structure.
The biological activity of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Ongoing research is focused on elucidating the exact pathways and molecular targets involved in its action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example, related compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells. The structure-dependent activity suggests that modifications in the functional groups can enhance or reduce efficacy against cancer cells .
Case Study: Anticancer Efficacy
In a comparative study, several derivatives were tested for their anticancer properties. Compounds with free amino groups exhibited more potent activity than those with acetylamino fragments. Notably, one derivative demonstrated a reduction in A549 cell viability to 66% compared to controls, indicating promising anticancer activity while showing lower cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide has been evaluated for its antimicrobial effects. Studies have shown that similar compounds exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests potential applications in treating infections caused by resistant bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-oxo-pyrrolidin-1-yl-butyramide | Shares pyrrolidinyl and oxo groups | Anticancer |
| Pyrimidine derivatives | Contains pyrimidinyl groups | Antimicrobial |
| Imidazole derivatives | Contains imidazole ring | Antiviral |
The uniqueness of 2-oxo-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}imidazolidine-1-carboxamide lies in its specific combination of functional groups that confer distinct chemical and biological properties compared to similar compounds .
Q & A
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., dihydrofolate reductase) or receptors .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity in substitution or oxidation reactions .
- Molecular Dynamics (MD) : Simulates conformational flexibility in solution, critical for understanding solvent effects on stability .
What strategies are recommended for scaling up synthesis without compromising purity?
Advanced Research Question
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported HOBt) reduce waste in carboxamide coupling .
- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time .
How does stereochemistry influence biological activity, and how can it be controlled?
Advanced Research Question
- Chiral Resolution : Use of chiral HPLC columns or enzymatic resolution (e.g., lipases) isolates enantiomers with divergent bioactivities .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts enforce stereocontrol during pyrrolidine ring formation .
- Pharmacological Profiling : Enantiomers are screened separately in cell-based assays to identify stereospecific effects on targets like ion channels .
What are the key challenges in stability studies under physiological conditions?
Advanced Research Question
- Hydrolytic Degradation : The imidazolidinone ring is prone to hydrolysis at pH > 7. Accelerated stability testing (40°C/75% RH) identifies degradation pathways .
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) in liver microsome assays .
- Formulation Strategies : Encapsulation in liposomes or cyclodextrins enhances solubility and shelf life .
How can off-target effects be minimized during in vivo studies?
Advanced Research Question
- Proteome-Wide Profiling : Affinity chromatography coupled with MS identifies unintended protein binders .
- CRISPR-Cas9 Knockout Models : Validates target specificity by comparing effects in wild-type vs. gene-edited cells .
- Dose-Response Analysis : Establishes therapeutic index (TI) using EC/IC ratios from cytotoxicity assays .
What novel derivatives show promise for overcoming resistance mechanisms?
Advanced Research Question
- Bioisosteric Replacement : Substituting pyrimidine with 1,2,4-triazole improves activity against resistant bacterial strains .
- Prodrug Design : Phosphorylated or peptidyl conjugates enhance cellular uptake in multidrug-resistant cancer lines .
- Polypharmacology : Hybrid molecules (e.g., imidazolidine-quinoline hybrids) target multiple pathways simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
